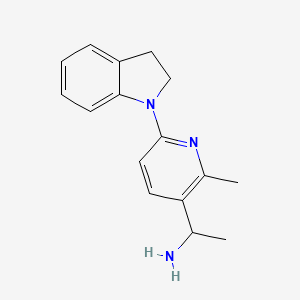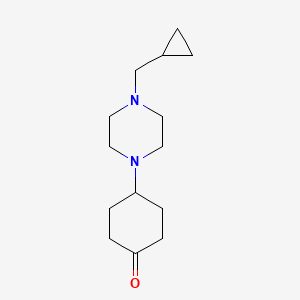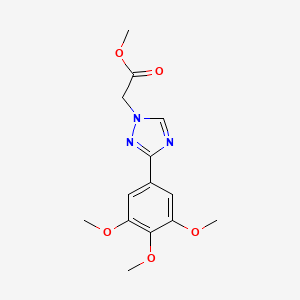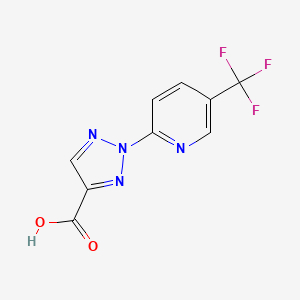![molecular formula C13H10ClN3O B11792091 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline](/img/structure/B11792091.png)
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline is a chemical compound with the molecular formula C12H8ClN3O and a molecular weight of 245.66 g/mol . This compound is characterized by the presence of a chloro-substituted oxazolo[5,4-b]pyridine ring attached to a benzene ring via a methyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline typically involves the following steps:
Formation of the Oxazolo[5,4-b]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazolo[5,4-b]pyridine ring.
Attachment of the Benzene Ring: The final step involves the attachment of the benzene ring via a methyl group to the oxazolo[5,4-b]pyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity. The process may involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the chlorine atom or reduce other functional groups.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of dechlorinated or reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(6-Chloro-oxazolo[5,4-b]pyridin-2-yl)-phenylamine: Similar structure with slight variations in the functional groups.
6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine: Lacks the benzene ring attachment.
Riociguat: Contains a similar oxazolo[5,4-b]pyridine ring but with different substituents and therapeutic applications.
Uniqueness
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chloro-substituted oxazolo[5,4-b]pyridine ring and benzene ring attachment make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H10ClN3O |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
4-[(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H10ClN3O/c14-9-6-11-13(16-7-9)18-12(17-11)5-8-1-3-10(15)4-2-8/h1-4,6-7H,5,15H2 |
InChI Key |
OAROSPRYTAJVJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)N=CC(=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11792014.png)
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11792017.png)
![2-[4-Bromo-2-(trifluoromethoxy)phenyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B11792018.png)



![7-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11792044.png)





![Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11792083.png)
![1-(4-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11792086.png)
